N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorobenzenesulfonyl, thiophenyl, and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the fluorobenzenesulfonyl and thiophenyl intermediates, followed by their coupling with ethanediamide. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may include optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can be compared with other similar compounds, such as:
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methylphenyl)ethyl]ethanediamide: This compound has a methyl group instead of a methoxy group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-31-18-8-4-16(5-9-18)12-13-25-22(27)23(28)26-15-21(20-3-2-14-32-20)33(29,30)19-10-6-17(24)7-11-19/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGCJNNEFSATTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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